BenchChemオンラインストアへようこそ!

Guanylin

GC-C receptor pharmacology Radioligand binding Receptor occupancy

Guanylin (human) is the definitive native reference standard for guanylyl cyclase C (GC-C) research. Its neutral pH optimum (pH 8.0) makes it the correct ligand for modeling colorectal GC-C signaling, unlike uroguanylin (pH 5.5). With a Ki of 19 ± 5 nM, it provides the essential endogenous benchmark for calibrating novel synthetic GC-C agonist potency. Mandatory for tumor-suppressive axis studies, this peptide ensures experimental reproducibility that generic substitutions compromise.

Molecular Formula C60H94N16O22S4
Molecular Weight 1519.8 g/mol
CAS No. 140653-38-9
Cat. No. B122020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGuanylin
CAS140653-38-9
Synonymsguanylin
Molecular FormulaC60H94N16O22S4
Molecular Weight1519.8 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CS)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CS)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C2CCCN2
InChIInChI=1S/C60H94N16O22S4/c1-8-25(2)44(74-51(88)34(15-16-43(82)83)68-55(92)38(22-100)73-59(96)46(30(7)78)76-53(90)36(19-41(61)80)70-50(87)33-10-9-17-62-33)58(95)72-37(21-99)54(91)66-28(5)48(85)69-35(18-31-11-13-32(79)14-12-31)52(89)65-26(3)47(84)64-27(4)49(86)71-39(23-101)56(93)75-45(29(6)77)57(94)63-20-42(81)67-40(24-102)60(97)98/h11-14,25-30,33-40,44-46,62,77-79,99-102H,8-10,15-24H2,1-7H3,(H2,61,80)(H,63,94)(H,64,84)(H,65,89)(H,66,91)(H,67,81)(H,68,92)(H,69,85)(H,70,87)(H,71,86)(H,72,95)(H,73,96)(H,74,88)(H,75,93)(H,76,90)(H,82,83)(H,97,98)/t25-,26-,27-,28-,29+,30+,33-,34-,35-,36-,37-,38-,39-,40-,44-,45-,46-/m0/s1
InChIKeySULKGYKWHKPPKO-RAJPIYRYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 u / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Guanylin (CAS 140653-38-9): Sourcing and Identification Guide for GC-C Receptor Research


Guanylin (human), CAS 140653-38-9, is a 15-amino acid endogenous peptide hormone (C₅₈H₈₇N₁₅O₂₁S₄, MW 1458.70 g/mol) and the native intestinal paracrine agonist of guanylyl cyclase C (GC-C) [1]. Its sequence (Pro-Gly-Thr-Cys-Glu-Ile-Cys-Ala-Tyr-Ala-Ala-Cys-Thr-Gly-Cys) contains two intramolecular disulfide bridges (Cys⁴–Cys¹² and Cys⁷–Cys¹⁵) that are essential for biological activity and are shared with its close analog uroguanylin [2]. As the natural comparator that inspired the development of clinically approved synthetic GC-C agonists (linaclotide and plecanatide), guanylin remains the definitive reference standard for evaluating agonist potency, receptor binding kinetics, and mechanistic fidelity in gastrointestinal research [3].

Guanylin (CAS 140653-38-9) vs. Uroguanylin, STa, and Synthetic GC-C Agonists: Key Differentiators


Substituting guanylin with uroguanylin, E. coli heat-stable enterotoxin (STa), or synthetic agonists (linaclotide, plecanatide) introduces confounding variables that compromise experimental reproducibility and translational relevance. Despite activating the same GC-C receptor, these peptides differ substantially in pH-dependent activity profiles, proteolytic susceptibility, receptor binding affinities, and in vivo secretion efficacy [1]. Guanylin is preferentially active at neutral pH (optimal at pH 8, minimal at pH 5.5) and is rapidly inactivated by chymotrypsin cleavage at Phe-Ala/Tyr-Ala bonds, whereas uroguanylin exhibits the opposite pH preference and is chymotrypsin-resistant [2]. Guanylin also fails to induce fluid secretion in vivo when administered orally, unlike both uroguanylin and STa [3]. These distinctions mandate compound-specific validation—generic substitution risks misinterpreting GC-C signaling outcomes.

Guanylin (CAS 140653-38-9) Quantitative Differentiation Evidence: Head-to-Head Comparisons with Uroguanylin and STa


Guanylin Receptor Binding Affinity (Ki) vs. E. coli STa in T84 Human Colon Cells

Guanylin binds to GC-C receptors with approximately 240-fold lower high-affinity site binding affinity compared to E. coli STa (ST 5-17). In competitive radioligand binding assays using ¹²⁵I-ST on intact T84 human colon carcinoma cells, the two-site binding model resolved distinct Ki values [1]. This quantitative difference establishes guanylin as a lower-affinity endogenous ligand relative to the bacterial superagonist, providing critical context for dose-response interpretation in studies comparing natural versus pathophysiological GC-C activation [1].

GC-C receptor pharmacology Radioligand binding Receptor occupancy STa enterotoxin

Guanylin pH-Dependent cGMP Stimulation vs. Uroguanylin in T84 Cells

Guanylin and uroguanylin exhibit opposite pH dependencies for cGMP stimulation. Guanylin elicits greater cGMP responses at pH 8.0 than at pH 5.5, whereas uroguanylin displays enhanced activity at acidic pH (pH 5.5 > pH 8.0) [1]. This differential pH sensitivity reflects the regional specialization of endogenous GC-C ligands: uroguanylin predominates in the acidic small intestine, while guanylin functions primarily in the neutral pH environment of the colorectum [1].

pH-dependent pharmacology cGMP accumulation T84 cell assay Luminal GI environment

Guanylin Proteolytic Stability vs. Uroguanylin: Chymotrypsin Sensitivity

Guanylin is susceptible to proteolytic inactivation by chymotrypsin, which cleaves at the Phe-Ala or Tyr-Ala bonds within the peptide sequence. Pretreatment with chymotrypsin abolishes guanylin agonist activity, whereas uroguanylin retains full activity under identical conditions [1]. Guanylin activity can be preserved by the chymotrypsin inhibitor chymostatin [2]. This differential stability imposes distinct handling requirements and limits guanylin's suitability for oral administration studies.

Proteolytic stability Chymotrypsin Peptide handling In vitro assay conditions

Guanylin In Vivo Intestinal Fluid Secretion vs. Uroguanylin and STa in Mouse Model

Guanylin fails to stimulate intestinal fluid secretion when administered orally in the suckling mouse intestinal fluid secretion assay, whereas both uroguanylin and STa are active in this in vivo model [1]. Despite this lack of oral in vivo efficacy, all three peptides activate intestinal guanylate cyclase and bind common intestinal receptors in vitro [1]. This disconnect between in vitro activation and in vivo oral efficacy distinguishes guanylin as an exclusively paracrine/luminal-acting ligand unsuitable for systemic or oral pharmacologic applications.

In vivo efficacy Intestinal fluid secretion Mouse bioassay Oral administration

Guanylin as a Commercially Defined Research Standard with Validated Purity Specifications

Commercially sourced guanylin (human) is available with defined purity specifications from multiple vendors, enabling consistent batch-to-batch experimental reproducibility. Reported purity levels range from ≥95% (HPLC) from Tocris and R&D Systems , to 99.77% (MedChemExpress) , to >99% (PeptaNova) [1]. Solubility is documented as soluble to 1 mg/ml in water , and the peptide is provided with the correct intramolecular disulfide pairing (Cys⁴–Cys¹², Cys⁷–Cys¹⁵) essential for bioactivity .

Research reagent sourcing HPLC purity Quality control Peptide standards

Guanylin Loss as a Diagnostic and Therapeutic Differentiation Marker in Colorectal Cancer

Guanylin is the most commonly lost gene product in colorectal tumors, while GC-C receptor expression is retained [1]. This selective loss distinguishes guanylin from uroguanylin in disease context. Preclinical studies demonstrate that eliminating GC-C promotes tumor formation, whereas transgenic guanylin expression or oral GC-C agonists reduce intestinal tumors in mice [1]. This tumor-suppressive axis is specific to the guanylin-GC-C paracrine signaling pathway.

Colorectal cancer Tumor suppressor Biomarker Chemoprevention

Guanylin (CAS 140653-38-9): Optimal Use Cases Derived from Quantitative Differentiation Evidence


Endogenous Reference Standard for GC-C Agonist Potency Benchmarking

Guanylin serves as the definitive native reference compound for calibrating the potency of novel synthetic GC-C agonists. Its 244-fold lower receptor binding affinity (Ki = 19 ± 5 nM) relative to the bacterial superagonist STa (Ki = 78 ± 38 pM) provides a quantitative benchmark for distinguishing moderate endogenous signaling from supraphysiologic activation [1]. Procurement of guanylin is essential for any comparative pharmacology study evaluating new GC-C-targeted therapeutics.

Colorectal-Specific GC-C Signaling Studies Under Neutral pH Conditions

Guanylin's preferential activity at neutral pH (pH 8.0) makes it the appropriate ligand for modeling GC-C signaling in the colorectal environment, where luminal pH approaches neutrality. In contrast, uroguanylin—optimized for acidic conditions (pH 5.5)—is better suited for small intestinal studies [1]. Researchers investigating region-specific GI physiology must select guanylin for colon-focused experiments.

Colorectal Cancer Pathogenesis and Chemoprevention Research

Guanylin is the required compound for investigating the tumor-suppressive role of the guanylin-GC-C axis. Evidence demonstrating that guanylin is the most commonly lost gene product in colorectal tumors, while GC-C expression persists, positions guanylin as both a mechanistic probe and a potential biomarker [1]. Studies examining guanylin restoration or GC-C agonist chemoprevention strategies rely on guanylin as the native reference ligand [1].

In Vitro GC-C Activation Assays with Controlled Proteolytic Conditions

Guanylin is optimal for in vitro assays where experimental conditions can be tightly controlled to prevent proteolytic degradation. Due to its susceptibility to chymotrypsin inactivation [1], researchers should either use chymostatin-supplemented buffers or conduct acute assays with minimal incubation times [2]. For experiments requiring extended exposure or protease-rich environments, the more stable uroguanylin may be preferable.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Guanylin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.